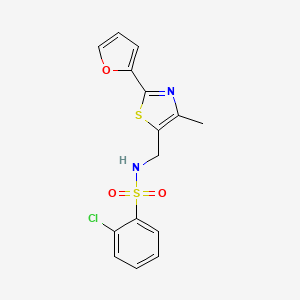

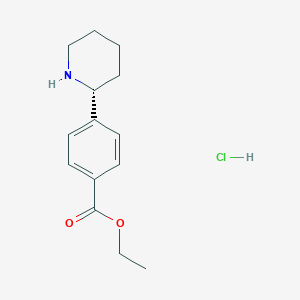

![molecular formula C14H19BrN4O2 B2609782 3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one CAS No. 2415452-60-5](/img/structure/B2609782.png)

3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Captodative Formyl- and Acyl(amino)alkenes Synthesis

Piperidine reactions with brominated ketones result in compounds that can undergo further transformations to produce captodative alkenes. These reactions demonstrate the versatility of piperidine and brominated compounds in synthesizing chemically interesting and potentially valuable molecules (Rulev et al., 2003).

Stereoselective Synthesis of Piperidines

The stereoselective synthesis of cis-3,4-disubstituted piperidines from azetidines showcases the potential of these methods in creating valuable templates for medicinal chemistry. This work underscores the importance of piperidine derivatives in drug discovery (Mollet et al., 2011).

Asymmetric Synthesis from Chiral Lactams

Chiral lactams have been used to synthesize enantiomerically pure piperidines, highlighting the importance of stereochemistry in the synthesis of bioactive compounds. This method provides a pathway to produce various substituted piperazines and piperidines (Micouin et al., 1994).

Novel Piperidin-4-one Oxime Derivatives

The synthesis and characterization of piperidin-4-one oxime derivatives indicate the compound's potential for antimicrobial activity. This research contributes to the development of new therapeutic agents (Sundararajan et al., 2015).

Piperidine and Pyrimidine Derivatives in Medicinal Chemistry

The preparation and evaluation of piperidine and pyrimidine derivatives for their anti-proliferative activities against cancer cell lines demonstrate the ongoing search for new chemotherapeutic agents. Molecular docking studies further elucidate the potential mechanisms of action (Parveen et al., 2017).

Propiedades

IUPAC Name |

3-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN4O2/c15-10-8-17-14(18-9-10)21-11-3-6-19(7-4-11)12-2-1-5-16-13(12)20/h8-9,11-12H,1-7H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFXCTAKRRQMPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N2CCC(CC2)OC3=NC=C(C=N3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-Bromopyrimidin-2-yl)oxy]-[1,3'-bipiperidine]-2'-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2609700.png)

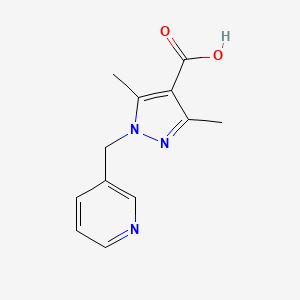

![7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2609704.png)

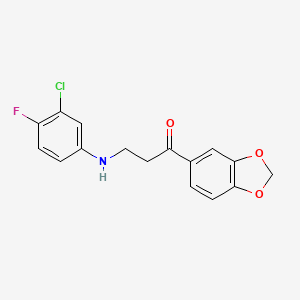

![(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2609709.png)

![2-[(4-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2609712.png)

![3,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2609714.png)

![3-(4-Fluoro-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2609719.png)

![ethyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2609720.png)